2,6-Diethylaniline-d15

Catalog No.
S1902767
CAS No.
285132-89-0
M.F
C10H15N
M. Wt
164.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diethylaniline-d15

CAS Number

285132-89-0

Product Name

2,6-Diethylaniline-d15

IUPAC Name

N,N,3,4,5-pentadeuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)aniline

Molecular Formula

C10H15N

Molecular Weight

164.32 g/mol

InChI

InChI=1S/C10H15N/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4,11H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D/hD2

InChI Key

FOYHNROGBXVLLX-IFODOZFGSA-N

SMILES

CCC1=C(C(=CC=C1)CC)N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H]
  • 2,6-Diethylaniline-d15 is an aromatic organic compound belonging to the class of deuterated amines [].
  • The base molecule, 2,6-Diethylaniline (CAS Number: 579-66-8), is a derivative of aniline (aminobenzene) with two ethyl groups attached at the 2nd and 6th positions of the benzene ring [].

Molecular Structure Analysis

  • The key feature of 2,6-Diethylaniline-d15 is the presence of fifteen deuterium atoms (d) replacing hydrogen (H) atoms in the molecule, primarily at the aromatic ring positions [, ].
  • This isotopic substitution is usually denoted by "d15" and can be partially random or at specific locations within the molecule [].

Chemical Reactions Analysis

  • Alkylation: Reaction with alkylating agents to introduce additional carbon chains.
  • Acylation: Reaction with acylating agents to form amides.
  • Electrophilic aromatic substitution: Reactions with electrophiles to introduce new functional groups on the aromatic ring.

Due to the similar chemical properties of hydrogen and deuterium, the isotopic substitution in 2,6-Diethylaniline-d15 likely doesn't significantly alter these core reaction mechanisms.


Physical And Chemical Properties Analysis

  • Melting point: -33.2 °C []
  • Boiling point: 200-203 °C []
  • Slightly soluble in water []
  • Miscible with most organic solvents []

The deuterium substitution in 2,6-Diethylaniline-d15 might cause slight variations in these properties, but the overall trends are likely similar.

The mechanism of action of 2,6-Diethylaniline-d15 depends on the specific application in scientific research. Its use often leverages the properties of deuterium isotope substitution:

  • Isotopic labeling: Deuterium can be used to trace the movement and fate of the molecule in complex systems due to its distinct mass compared to hydrogen [].
  • Kinetic isotope effects: The presence of deuterium can subtly alter reaction rates, providing insights into reaction mechanisms.

Isotope Tracing in Drug Development

Deuterium labeling is a prevalent technique in medicinal chemistry for investigating the fate of drugs within the body. By replacing hydrogen atoms with deuterium in specific locations of a drug molecule, scientists can track its metabolism and pharmacokinetic profile . 2,6-Diethylaniline-d15 serves as a valuable tool in this context. Researchers can incorporate it into a drug candidate and monitor its metabolic pathways by analyzing the position of the deuterium label in the resulting metabolites. This information helps optimize drug design by providing insights into factors like absorption, distribution, metabolism, and excretion (ADME) .

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,6-Bis[(~2~H_5_)ethyl](~2~H_5_)aniline

Dates

Modify: 2024-04-14

Explore Compound Types